molecular formula C12H23NO3 B13092757 tert-butyl (3S,4S)-3-hydroxy-3,4-dimethylpiperidine-1-carboxylate

tert-butyl (3S,4S)-3-hydroxy-3,4-dimethylpiperidine-1-carboxylate

Cat. No.: B13092757
M. Wt: 229.32 g/mol
InChI Key: FBDBUQWAAYRPBZ-JOYOIKCWSA-N
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Description

tert-Butyl (3S,4S)-3-hydroxy-3,4-dimethylpiperidine-1-carboxylate: is a synthetic organic compound belonging to the piperidine family. This compound is characterized by its tert-butyl ester group attached to a piperidine ring, which is substituted with hydroxy and methyl groups. It is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3S,4S)-3-hydroxy-3,4-dimethylpiperidine-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as piperidine derivatives.

    Formation of the Piperidine Ring: The piperidine ring is formed through cyclization reactions, often involving amines and carbonyl compounds.

    Introduction of Hydroxy and Methyl Groups: The hydroxy and methyl groups are introduced through selective functionalization reactions. This can involve the use of reagents like methyl iodide for methylation and oxidizing agents for hydroxylation.

    Esterification: The final step involves the esterification of the piperidine ring with tert-butyl chloroformate under basic conditions to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Including crystallization, distillation, and chromatography to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The compound can undergo reduction reactions, particularly at the ester group, using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: PCC, KMnO4 (Potassium permanganate).

    Reducing Agents: LiAlH4, NaBH4 (Sodium borohydride).

    Nucleophiles: Halides, amines, and other nucleophilic species.

Major Products

    Oxidation: Conversion to ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl (3S,4S)-3-hydroxy-3,4-dimethylpiperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful tool for probing the activity of various biological molecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It can serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its stability and reactivity make it suitable for large-scale manufacturing processes.

Mechanism of Action

The mechanism of action of tert-butyl (3S,4S)-3-hydroxy-3,4-dimethylpiperidine-1-carboxylate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (3S,4R)-3-hydroxy-4-methylpiperidine-1-carboxylate
  • tert-Butyl (3R,4S)-3-hydroxy-4-phenylpiperidine-1-carboxylate
  • tert-Butyl (3S,4S)-3-amino-4-hydroxy-piperidine-1-carboxylate

Uniqueness

tert-Butyl (3S,4S)-3-hydroxy-3,4-dimethylpiperidine-1-carboxylate is unique due to its specific stereochemistry and functional groups. The presence of both hydroxy and methyl groups in the 3S,4S configuration provides distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C12H23NO3

Molecular Weight

229.32 g/mol

IUPAC Name

tert-butyl (3S,4S)-3-hydroxy-3,4-dimethylpiperidine-1-carboxylate

InChI

InChI=1S/C12H23NO3/c1-9-6-7-13(8-12(9,5)15)10(14)16-11(2,3)4/h9,15H,6-8H2,1-5H3/t9-,12+/m0/s1

InChI Key

FBDBUQWAAYRPBZ-JOYOIKCWSA-N

Isomeric SMILES

C[C@H]1CCN(C[C@@]1(C)O)C(=O)OC(C)(C)C

Canonical SMILES

CC1CCN(CC1(C)O)C(=O)OC(C)(C)C

Origin of Product

United States

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